The synthesis of fenitrooxone typically involves the oxidation of fenitrothion. Several methods have been explored for this conversion:
Fenitrooxone's molecular structure can be described as follows:
Fenitrooxone participates in various chemical reactions typical of organophosphorus compounds:
The mechanism of action for fenitrooxone primarily involves its role as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine:
Fenitrooxone exhibits several notable physical and chemical properties:
Relevant data on these properties can be accessed through chemical databases such as PubChem and MedKoo Biosciences .
Fenitrooxone finds applications primarily in agricultural practices:
The ongoing research into its efficacy and safety continues to inform best practices for its use in pest management strategies .
Fenitrooxon (C₉H₁₂NO₆P) is the primary bioactive metabolite derived from the organophosphorus insecticide fenitrothion through cytochrome P450 (CYP450)-mediated oxidative desulfuration. This phase I biotransformation reaction replaces the phosphorothionate (P=S) group with a phosphate (P=O) group, significantly enhancing its acetylcholinesterase (AChE) inhibition potency. The reaction follows a catalytic monooxygenase mechanism [7]:
Fenitrothion + O₂ + NADPH + H⁺ → Fenitrooxon + H₂O + NADP⁺
Human CYP isoforms demonstrate distinct catalytic efficiencies in this activation pathway. CYP3A4 dominates the metabolism, accounting for ~58% of fenitrooxon production due to its high abundance in human liver microsomes. CYP2C19 contributes ~22%, while CYP1A2 and CYP2B6 collectively drive the remaining 20% [7] [5]. Fungal systems like Cunninghamella elegans replicate this metabolic pathway efficiently, producing fenitrooxon as the initial precursor metabolite (M3) within 72 hours of exposure, followed by phase II conjugation products [1].
Table 1: CYP450 Isoform Contributions to Fenitrooxon Formation
CYP Isoform | Catalytic Efficiency (pmol/min/mg protein) | Relative Contribution (%) |
---|---|---|
CYP3A4 | 18.7 ± 2.3 | 58 |
CYP2C19 | 7.1 ± 1.1 | 22 |
CYP1A2 | 3.8 ± 0.6 | 12 |
CYP2B6 | 2.6 ± 0.4 | 8 |
The biotransformation efficiency of fenitrothion to fenitrooxon varies substantially across species due to differential expression and activity of CYP450 isoforms:
These variations arise from genetic polymorphisms (e.g., CYP2C19 poor metabolizers), tissue-specific enzyme distribution (e.g., salmon olfactory CYP2K1 dominance), and regulatory differences in CYP450 induction. For example, rifampicin pretreatment increases fenitrooxon formation 3.1-fold in humans via CYP3A4 induction, whereas fish show negligible induction [2] [7].
Fenitrooxon's toxicity is modulated through synergistic interactions with co-administered organophosphates (OPs). These interactions occur via three primary mechanisms:
Table 2: Synergistic Interactions Influencing Fenitrooxon Toxicity
Interacting Compound | Mechanism | Effect on Fenitrooxon Toxicity |
---|---|---|
Tributyl phosphorotrithioate | Carboxylesterase inhibition | ↑ 2.8-fold AUC |
Malathion | CYP3A4 induction | ↑ 41% activation rate |
Diazinon | CYP2C19 inhibition | ↓ 33% activation rate |
Chlorpyrifos-oxon | Plasma protein displacement | ↑ 22% free concentration |
These interactions demonstrate that chemical co-exposures significantly alter fenitrooxon's metabolic fate and toxicological impact, complicating risk assessments in multi-residue environments [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7